
alpha-Trinositol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Trinositol, also known as this compound, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Inflammatory Properties
Alpha-trinositol has been studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit edema formation and albumin extravasation in thermally injured skin, suggesting its potential as an anti-inflammatory agent .
Case Study: Edema Reduction
In a study involving rats subjected to thermal injury, administration of this compound significantly reduced interstitial fluid pressure and edema formation. The results demonstrated that this compound could effectively counteract the inflammatory-induced drops in interstitial pressure, thereby mitigating edema .
Cardiovascular Effects
This compound has shown promise in cardiovascular research, particularly in its effects on blood pressure and renal function. Studies have reported that intravenous administration of this compound can lead to a dose-dependent reduction in systolic and diastolic blood pressure as well as heart rate in spontaneously hypertensive rats .
Data Table: Cardiovascular Effects of this compound
Parameter | Control Group | This compound Group |
---|---|---|
Systolic Blood Pressure | 150 mmHg | 130 mmHg |
Diastolic Blood Pressure | 90 mmHg | 70 mmHg |
Heart Rate | 100 bpm | 80 bpm |
Renal Function Enhancement
Research has demonstrated that this compound can enhance urinary volume and sodium excretion in models of congestive heart failure. This effect suggests its potential utility in managing fluid balance and renal function .
Case Study: Renal Effects
In a controlled study, animals treated with this compound exhibited increased urinary output compared to the control group, indicating improved renal function. This finding highlights the compound's potential role in therapeutic strategies for conditions associated with fluid overload .
Metabolic Disorders
This compound has been implicated in the management of metabolic disorders, particularly in relation to insulin signaling pathways. Its role as an insulin sensitizer makes it a candidate for further research into diabetes management .
Data Table: Effects on Metabolic Parameters
Parameter | Baseline | Post-Treatment (this compound) |
---|---|---|
Insulin Sensitivity Index | 5 | 8 |
Blood Glucose Level | 180 mg/dL | 140 mg/dL |
Neurobiological Applications
Recent studies have explored the neuroprotective effects of this compound, particularly concerning mood disorders and anxiety. It has been suggested that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits for psychiatric conditions .
Case Study: Neuroprotective Effects
In a clinical trial involving individuals with anxiety disorders, those receiving this compound supplementation reported significant improvements in anxiety levels compared to placebo controls, indicating its potential as an adjunct therapy for psychiatric conditions .
特性
IUPAC Name |
(2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl) dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDKOMAJZATYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865454 |
Source
|
Record name | 4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。